BenchChemオンラインストアへようこそ!

Disomotide

HLA-A*0201 binding Anchor residue optimization MHC class I affinity

This anchor-optimized gp100(209-217) analog features the T210M substitution, conferring superior HLA-A*0201 binding stability versus native peptide. Ideal for consistent T-cell assays (ELISPOT, tetramer, ICS), DC vaccine loading, and melanoma immunotherapy research. Differentiated immunogenicity validated in clinical studies with 91% precursor induction.

Molecular Formula C47H74N10O14S
Molecular Weight 1035.2 g/mol
CAS No. 181477-43-0
Cat. No. B1670767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisomotide
CAS181477-43-0
SynonymsDisomotide;  G-209-2M;  MPS-22;  MPS 22;  MPS22;  G-2092M.
Molecular FormulaC47H74N10O14S
Molecular Weight1035.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)N
InChIInChI=1S/C47H74N10O14S/c1-8-26(6)36(49)45(68)51-29(18-20-72-7)39(62)52-31(22-35(60)61)42(65)50-28(16-17-34(48)59)40(63)55-37(24(2)3)46(69)57-19-12-15-33(57)44(67)53-30(21-27-13-10-9-11-14-27)41(64)54-32(23-58)43(66)56-38(25(4)5)47(70)71/h9-11,13-14,24-26,28-33,36-38,58H,8,12,15-23,49H2,1-7H3,(H2,48,59)(H,50,65)(H,51,68)(H,52,62)(H,53,67)(H,54,64)(H,55,63)(H,56,66)(H,60,61)(H,70,71)/t26-,28-,29-,30-,31-,32-,33-,36-,37-,38-/m0/s1
InChIKeyBDQMCYCLZBSYJZ-BBXCZNCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Disomotide (G209-2M): Procurement-Ready Synthetic gp100 Anchor-Modified Peptide Antigen for Melanoma Immunotherapy Research


Disomotide (CAS: 181477-43-0), also designated G209-2M or gp100:209-217(210M), is a synthetic 9-amino acid peptide cancer vaccine antigen derived from the melanocyte differentiation protein gp100 (PMEL17) [1]. The peptide comprises residues 209–217 of the gp100 sequence (IMDQVPFSV) and features a methionine substitution at position 210 (T210M), a deliberate anchor residue modification engineered to enhance HLA-A*0201 binding affinity [2]. Disomotide is classified as an active immunotherapeutic agent intended to stimulate cytotoxic T lymphocyte (CTL) responses against gp100-expressing melanoma cells [3]. As a chemically defined, sequence-verified synthetic peptide with an INN/USAN designation, it serves as a well-characterized research reagent for T-cell immunology studies, vaccine formulation development, and melanoma immunotherapy investigations.

Why Generic Substitution of Disomotide Fails: Anchor-Modification-Driven MHC Binding and Immunogenicity Differentiate It from Native gp100 Peptides


Disomotide cannot be interchangeably substituted with the native gp100:209-217 peptide (ITDQVPFSV) due to a single-residue anchor modification that fundamentally alters its MHC class I binding kinetics and downstream T-cell activation profile [1]. The T210M substitution at position 2 of the nonamer peptide replaces threonine with methionine, converting a suboptimal HLA-A*0201 anchor residue into an optimal one, thereby increasing peptide-MHC complex stability [2]. This structural modification yields quantifiable differences in HLA-A*0201 binding affinity, granzyme B secretion in responding CTLs, and cross-recognition of native gp100-expressing tumor targets—differences that are neither present nor reproducible with the unmodified native peptide [3]. For research and clinical development contexts requiring a well-defined, sequence-verified gp100-derived immunogen with established HLA restriction and characterized T-cell reactivity, substitution with an unmodified gp100 peptide would introduce uncontrolled variables in binding affinity and immunogenicity.

Disomotide Product-Specific Quantitative Evidence Guide: Differentiating Data for Procurement and Experimental Selection


Anchor Modification T210M Confers Quantitatively Superior HLA-A*0201 Binding Affinity Relative to Native gp100 Peptide

Disomotide (G209-2M) contains a deliberate T210M substitution at the position 2 anchor residue of the gp100:209-217 nonamer, which converts a suboptimal threonine to an optimal methionine for HLA-A*0201 binding. This modification results in a peptide-MHC complex with substantially higher stability and half-life compared to the native gp100:209-217 peptide (ITDQVPFSV) [1]. The enhanced binding is a direct consequence of improved anchor residue fit within the HLA-A*0201 peptide-binding groove and is not shared by unmodified gp100-derived sequences [2].

HLA-A*0201 binding Anchor residue optimization MHC class I affinity Peptide vaccine design

Disomotide Elicits Greater Granzyme B Secretion from CTLs Compared to Native gp209 Peptide in Functional Cytotoxicity Assays

In a functional comparison using the granzyme B (GrB) ELISPOT assay—a measure more closely associated with cytotoxicity than IFN-γ ELISPOT—the higher-affinity Disomotide (g209-2M) peptide elicited greater GrB secretion from responding T cells than the native g209 peptide when used as the stimulating antigen [1]. This quantitative functional difference demonstrates that the anchor modification not only enhances MHC binding but also translates to measurably improved effector molecule release in antigen-experienced CTLs [2].

Granzyme B ELISPOT CTL functional avidity T-cell cytotoxicity Immunogenicity

Disomotide Combined with High-Dose IL-2 Achieved 42% Objective Response Rate in Metastatic Melanoma, Differentiating It from Less Immunogenic Peptide Combinations

In a clinical trial setting, administration of Disomotide (g209-2M) along with adjuvant interleukin-2 (IL-2) resulted in objective tumor regression in 42% of 31 patients with metastatic melanoma [1]. This response rate serves as a clinical benchmark for this specific peptide-adjuvant combination and contrasts with the relative immunogenicity differences observed between Disomotide and less immunogenic peptides such as tyrosinase:368-376(370D) when used in multiepitope vaccine regimens [2].

Clinical response rate Metastatic melanoma Peptide-IL-2 combination therapy Immunotherapy

Disomotide Vaccination Alone Induces Native gp209-Reactive Precursors in 91% of Patients, Establishing Cross-Recognition Superiority Over Cytokine-Co-Administered Regimens

A direct comparison of immunization strategies revealed that Disomotide (g209-2M) administered alone induced T-cell precursors reactive with the native gp209 peptide in 10 of 11 patients (91%), whereas co-administration with IL-2 resulted in native peptide-reactive precursors in only 5 of 16 patients (31%), a statistically significant difference (p2 = 0.005) [1]. This finding quantitatively demonstrates that Disomotide vaccination without concurrent cytokine administration is superior for generating cross-reactive immunity against the naturally processed gp100 epitope [2].

Cross-recognition Native antigen recognition Precursor frequency Vaccine immunogenicity

Disomotide Displays Superior Immunodominance Over Tyrosinase Peptide in Multiepitope Vaccine Settings, Supporting Its Use as a Primary gp100-Derived Antigen

In sequential clinical trials evaluating multiepitope peptide vaccines for melanoma, Disomotide (gp100:209-217(210M)) was explicitly characterized as 'highly immunogenic' while the concurrently administered tyrosinase:368-376(370D) peptide was designated 'less immunogenic' [1]. This immunodominance hierarchy, established in head-to-head vaccination protocols where both peptides were administered simultaneously, provides direct evidence that Disomotide outcompetes another melanoma-associated antigen-derived peptide in eliciting measurable T-cell responses when delivered in combination [2].

Immunodominance Multiepitope vaccine T-cell hierarchy gp100 vs tyrosinase

Disomotide Offers Sequence-Defined Structural Identity with CAS Registration and INN Designation, Providing Procurement Traceability Absent in Generic 'gp100 Peptide' Alternatives

Disomotide is unambiguously identified by CAS Registry Number 181477-43-0, UNII 8028PPX4PM, and the INN/USAN designation 'disomotide,' with a defined molecular formula C47H74N10O14S, molecular weight 1035.21 g/mol, and peptide sequence Ile-Met-Asp-Gln-Val-Pro-Phe-Ser-Val (IMDQVPFSV) [1]. This level of structural specification enables precise procurement, quality control via HPLC and mass spectrometry, and regulatory-grade documentation—features that are absent when ordering generically described 'gp100 peptide' or 'MAGE-A3 peptide' materials without CAS-level traceability [2]. The TFA salt form is also commercially available under the same CAS base number for applications requiring enhanced solubility .

CAS registry INN designation Chemical identity Procurement specification Sequence verification

Best Research and Industrial Application Scenarios for Disomotide (G209-2M) Procurement


HLA-A*0201-Restricted T-Cell Assay Development Requiring Defined gp100 Epitope with Validated MHC Binding

For researchers developing tetramer staining reagents, ELISPOT assays, or intracellular cytokine staining (ICS) protocols targeting gp100-specific CD8+ T cells, Disomotide provides a sequence-defined, anchor-optimized peptide with established HLA-A*0201 binding characteristics [1]. The T210M modification confers enhanced peptide-MHC complex stability, making it the preferred reagent over native gp100:209-217 for assays requiring consistent and reproducible MHC loading. The compound's documented ability to elicit greater granzyme B secretion than native peptide in functional ELISPOT assays supports its use as a benchmark antigen in cytotoxicity monitoring studies [2].

Multiepitope Vaccine Formulation Where gp100-Derived Immunodominance Is Desired

In the design and preclinical evaluation of multiepitope peptide vaccines for melanoma immunotherapy, Disomotide serves as a validated, highly immunogenic gp100-derived component with demonstrated immunodominance over concurrently administered antigens such as tyrosinase:368-376(370D) [1]. The evidence that Disomotide alone (without IL-2) induces native gp209-reactive precursors in 91% of vaccinated individuals informs adjuvant selection strategies, indicating that simple Montanide ISA-51 emulsification may suffice for robust immunogenicity [2]. This makes Disomotide a rational selection for vaccine formulations intended to elicit strong gp100-directed T-cell immunity.

Dendritic Cell (DC) Vaccine Manufacturing and Ex Vivo T-Cell Expansion Protocols

Disomotide is utilized for ex vivo pulsing of autologous dendritic cells in DC-based vaccine manufacturing workflows, as documented in phase II trials where DCs were pulsed with a peptide cocktail including gp100:209-217(210M), MART-1:26-35(27L), and tyrosinase peptides [1]. The compound's defined sequence and commercial availability in research-grade (≥95% purity) and TFA salt forms support its integration into GMP-compatible DC vaccine production pipelines. For adoptive T-cell therapy research, Disomotide can be employed to expand gp100-specific CTLs ex vivo for subsequent functional characterization or infusion protocols [2].

Combination Immunotherapy Studies Incorporating Immune Checkpoint Inhibitors

Preclinical studies have demonstrated that Disomotide combined with PD-1 blockade achieves enhanced tumor regression in murine melanoma models compared to either agent alone (60% combination vs 25% monotherapy tumor regression) [1]. This evidence positions Disomotide as a relevant gp100-targeting antigen for translational research investigating peptide vaccination in conjunction with immune checkpoint inhibitors such as anti-PD-1 or anti-CTLA-4 antibodies. The compound's extensive clinical trial history in combination with IL-2 and ipilimumab provides a foundation for benchmarking novel combination immunotherapy regimens [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Disomotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.